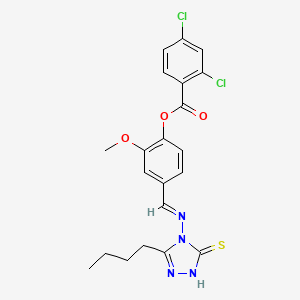
(E)-4-(((3-butyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(((3-butyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a dichlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-butyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions.
Formation of the Methoxyphenyl Group: This involves the methoxylation of a phenyl ring, typically using methanol and a strong acid catalyst.
Formation of the Dichlorobenzoate Moiety: This step involves the chlorination of benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each of the above steps is optimized for yield and purity. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The methoxy and dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound could be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
Medically, the compound may have potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive molecules.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-4-(((3-butyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloproteins. The imine group can form covalent bonds with nucleophilic sites in biological molecules, disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorobenzoate moiety but lacks the triazole and methoxyphenyl groups.
Bromomethyl methyl ether: Contains a methoxy group but differs significantly in structure and reactivity.
Uniqueness
The uniqueness of (E)-4-(((3-butyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate lies in its combination of functional groups, which confer a unique set of chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
[4-[(E)-(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O3S/c1-3-4-5-19-25-26-21(31)27(19)24-12-13-6-9-17(18(10-13)29-2)30-20(28)15-8-7-14(22)11-16(15)23/h6-12H,3-5H2,1-2H3,(H,26,31)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQICCXKAMOAGE-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7749087.png)
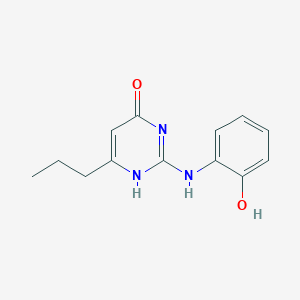
![2-methoxy-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenyl 4-chlorobenzoate](/img/structure/B7749107.png)
![[2-methoxy-4-[(Z)-(methylcarbamothioylhydrazinylidene)methyl]phenyl] benzoate](/img/structure/B7749114.png)
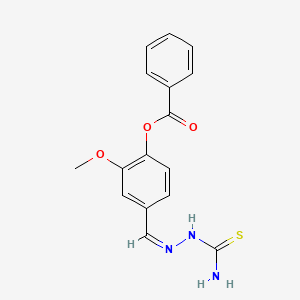
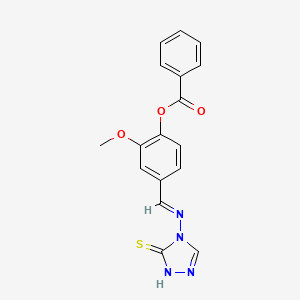
![[2-methoxy-4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] benzoate](/img/structure/B7749127.png)
![[2-methoxy-4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749140.png)
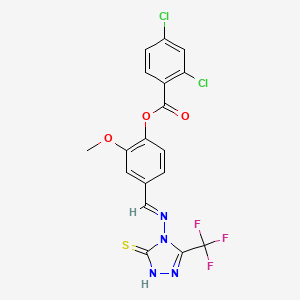
![3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749162.png)
![3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749165.png)
![4-[(E)-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7749170.png)

